molecular formula C9H11NO2 B164749 (2R)-2-amino-2-phenylpropanoic acid CAS No. 29738-09-8

(2R)-2-amino-2-phenylpropanoic acid

Cat. No. B164749
CAS RN: 29738-09-8
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-SECBINFHSA-N
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Description

Amino acids are the building blocks of proteins and play a crucial role in many biological processes. They are composed of an amine group, a carboxylic acid group, and a unique side chain. The properties of an amino acid are largely determined by its side chain .


Molecular Structure Analysis

Amino acids have a central carbon atom (the alpha carbon) to which an amino group, a carboxylic acid group, and a side chain (R group) are attached. The side chain can vary among different amino acids, leading to differences in their properties .


Chemical Reactions Analysis

Amino acids can undergo various chemical reactions, including peptide bond formation, which involves the reaction of the amino group of one amino acid with the carboxylic acid group of another. This reaction forms a peptide bond and releases a molecule of water .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and have high melting points. They are optically active, except for glycine, which has no chiral center. Amino acids can exist as zwitterions, which are neutral compounds with both positive and negative charges .

Scientific Research Applications

Paramagnetic Amino Acid Applications

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies are significant. TOAC, a spin label probe, has been incorporated into peptides to analyze backbone dynamics and secondary structure using EPR spectroscopy among other techniques. Its rigid structure and peptide bond attachment make it valuable for studying peptide-protein and peptide-nucleic acid interactions, suggesting increasing future applications in this domain (Schreier et al., 2012).

Caffeic Acid Derivatives for Therapeutic Applications

Caffeic acid (CA) derivatives have shown a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These derivatives, based on the phenylpropanoid framework, are being explored for potential therapeutic applications in diseases associated with oxidative stress. CA derivatives are also used in the cosmetic industry for their stabilizing properties, and their synthesis as esters, amides, and hybrids with marketed drugs is a trend in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).

Therapeutic Effects of 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) has been explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. This compound's application extends to potential therapeutic effects across various pathologies due to its ability to maintain proteostasis by folding proteins in the endoplasmic reticulum and attenuating the unfolded protein response (Kolb et al., 2015).

Electrochemical Detection of Amino Acids

Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan have been reviewed. These developments are crucial for medical and pharmaceutical applications, offering efficient devices for monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).

Future Directions

Research into amino acids and their potential therapeutic applications is ongoing. For example, modified amino acids are being explored for use in drug development .

properties

IUPAC Name

(2R)-2-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSFFGLRQDZDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357432
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-phenylpropanoic acid

CAS RN

29738-09-8
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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